Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , , ] It does not display agonist activity on its own. [] CPPHA potentiates mGluR5 responses to agonists like glutamate, quisqualate, and (R,S)-3,5-dihydroxyphenylglycine (DHPG). [] It exhibits weak inhibitory activity towards mGluR4 and mGluR8. [] CPPHA does not bind to the same allosteric site as the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP), unlike other mGluR5 PAMs. [, ] Studies indicate that CPPHA acts on a novel allosteric site on both mGluR1 and mGluR5 to potentiate responses. []
Compound Description: VU-29 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, ]. This compound demonstrates high potency and selectively potentiates mGluR5, while not affecting mGluR1-mediated responses in midbrain neurons. [] VU-29 binds to the same allosteric site as MPEP and its potentiating activity is dependent on this interaction. []
Relevance: While DFB is structurally distinct from the target compound, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, it highlights the existence of multiple classes of allosteric modulators for mGluR5, some interacting with the MPEP site and others, like CPPHA, acting at distinct sites. [] This context is crucial when considering potential mechanisms of action for the target compound.
Compound Description: NCFP is a potent and efficacious mGluR5 PAM from the CPPHA series. [] It binds to the same allosteric site as CPPHA. [] While it effectively potentiates mGluR5-mediated responses, it does not influence hippocampal synaptic plasticity, unlike other mGluR5 PAMs. []
VU0001850 (EC50 = 1.3 μM, 106% Glumax)
Compound Description: VU0001850 is a novel mGluR5 PAM identified through a functional high-throughput screen (HTS). [] It belongs to a new benzamide scaffold. []
Relevance: VU0001850 highlights the discovery of additional mGluR5 PAM scaffolds that act through a non-MPEP allosteric site, similar to CPPHA. [] This expands the structural diversity of mGluR5 PAMs and suggests that the target compound, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, with its unique structural features, could also potentially interact with this receptor.
VU0040237 (EC50 = 350 nM, 84% Glu Max)
Compound Description: VU0040237 is another mGluR5 PAM belonging to the new benzamide scaffold identified in the same HTS as VU0001850. [] It exhibits higher potency than VU0001850. []
VU0357121 (EC50 = 33 nM, 92% Glumax)
Compound Description: VU0357121 is a highly potent mGluR5 PAM derived from the same benzamide scaffold as VU0001850 and VU0040237. [] It was optimized through an iterative parallel synthesis approach. [] Radioligand binding studies suggest it does not interact with the MPEP site. []
Relevance: VU0357121, along with the related benzamide PAMs, provides further evidence of the existence of multiple allosteric sites on mGluR5, distinct from the MPEP site. [] This context supports the possibility that the target compound, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, could also exert its biological effects through interaction with a non-MPEP allosteric site.
Compound Description: CDPPB is a selective positive allosteric modulator (PAM) of mGluR5. [, ] Analogs of CDPPB have shown to act as PAMs for both mGluR5 and mGluR1, with varying degrees of selectivity. [] CDPPB and its analogs bind to the MPEP site, and this interaction is required for their potentiating activity on mGluR5. [, ]
Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity in the maximal electroshock seizure (MES) test and neurotoxicity (NT) screen. [] Several compounds, specifically 3a, 3c, 3d, 3f, 3g, 3i, and 3k, displayed significant anticonvulsant activity at a dose of 30 mg/kg (i.p.) 0.5 hours and 4 hours after administration. [] Compounds 3d, 3i, and 3k were found to be less neurotoxic compared to other compounds in the series. []
Compound Description: This compound is a phthalimide derivative designed as a potential drug candidate for sickle cell anemia. [] It displayed mutagenic activity in the Salmonella/microsome assay, with a specific potency. []
Compound Description: Compound 2 is another phthalimide derivative investigated for its potential in treating sickle cell anemia. [] Similar to compound 1, it exhibited mutagenic activity in the Salmonella/microsome assay, but with a different potency. []
Compound Description: This compound is a phthalimide derivative evaluated for its potential in treating sickle cell anemia. [] In the Salmonella/microsome assay, it exhibited mutagenic activity with a specific potency. []
Compound Description: Compound 4 is a phthalimide derivative that was part of the series investigated for potential in treating sickle cell anemia. [] In the Salmonella/microsome assay, it demonstrated a specific mutagenic potency. []
Compound Description: Compound 5 is a phthalimide derivative assessed for its potential to treat sickle cell anemia. [] It exhibited mutagenic activity in the Salmonella/microsome assay, with a specific potency. []
Compound Description: Compound 6 is another phthalimide derivative evaluated for its potential in treating sickle cell anemia. [] It displayed mutagenic activity in the Salmonella/microsome assay with a specific potency. []
Compound Description: This compound is a key intermediate in the synthesis of a series of 3-(1,3-dioxo-3a, 4-dihydro-1H-isoindol-2 (3H,7H,7aH)-yl)-N-(substituted phenyl) propanamide analogs designed as potential inhibitors of HIV-1 reverse transcriptase. [, ]
Compound Description: This compound is a specific derivative of tetrahydroisoindoline-dione. Its crystal structure was characterized, revealing the presence of intra- and intermolecular hydrogen bonds contributing to its stability. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.